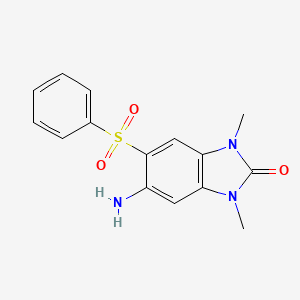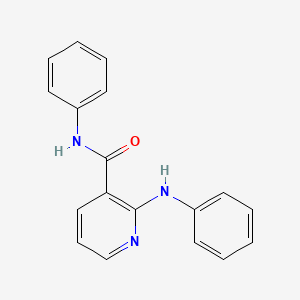![molecular formula C24H29BrN2O4 B4778012 1-(1,3-benzodioxol-5-ylmethyl)-4-[(2-bromo-4-tert-butylphenoxy)acetyl]piperazine](/img/structure/B4778012.png)
1-(1,3-benzodioxol-5-ylmethyl)-4-[(2-bromo-4-tert-butylphenoxy)acetyl]piperazine
Übersicht
Beschreibung
1-(1,3-benzodioxol-5-ylmethyl)-4-[(2-bromo-4-tert-butylphenoxy)acetyl]piperazine, also known as BRL-15572, is a compound that has gained significant attention in scientific research due to its potential therapeutic applications.
Wirkmechanismus
1-(1,3-benzodioxol-5-ylmethyl)-4-[(2-bromo-4-tert-butylphenoxy)acetyl]piperazine acts as a selective antagonist of the 5-HT1B receptor and a partial agonist of the 5-HT2C receptor. This dual action is thought to underlie its anxiolytic and antidepressant effects. 1-(1,3-benzodioxol-5-ylmethyl)-4-[(2-bromo-4-tert-butylphenoxy)acetyl]piperazine also modulates the activity of the dopamine and norepinephrine systems, which may contribute to its anti-addictive effects.
Biochemical and Physiological Effects
1-(1,3-benzodioxol-5-ylmethyl)-4-[(2-bromo-4-tert-butylphenoxy)acetyl]piperazine has been shown to increase the levels of neurotransmitters such as serotonin, dopamine, and norepinephrine in the brain. It also increases the expression of brain-derived neurotrophic factor (BDNF), a protein that plays a key role in neuronal growth and survival. 1-(1,3-benzodioxol-5-ylmethyl)-4-[(2-bromo-4-tert-butylphenoxy)acetyl]piperazine has been shown to have a favorable safety profile in animal studies.
Vorteile Und Einschränkungen Für Laborexperimente
1-(1,3-benzodioxol-5-ylmethyl)-4-[(2-bromo-4-tert-butylphenoxy)acetyl]piperazine has several advantages for lab experiments. It is a selective and potent compound that can be used to study the role of the 5-HT1B and 5-HT2C receptors in various physiological and pathological processes. However, one limitation of 1-(1,3-benzodioxol-5-ylmethyl)-4-[(2-bromo-4-tert-butylphenoxy)acetyl]piperazine is its poor solubility in water, which can make it challenging to administer in vivo.
Zukünftige Richtungen
There are several future directions for research on 1-(1,3-benzodioxol-5-ylmethyl)-4-[(2-bromo-4-tert-butylphenoxy)acetyl]piperazine. One area of interest is its potential use in the treatment of addiction and substance abuse disorders. Another area of interest is its potential use in the treatment of cognitive impairment and neurodegenerative diseases. Further studies are needed to elucidate the precise mechanisms of action of 1-(1,3-benzodioxol-5-ylmethyl)-4-[(2-bromo-4-tert-butylphenoxy)acetyl]piperazine and to optimize its pharmacological properties for clinical use.
Conclusion
In conclusion, 1-(1,3-benzodioxol-5-ylmethyl)-4-[(2-bromo-4-tert-butylphenoxy)acetyl]piperazine is a synthetic compound that has shown promise in scientific research for its potential therapeutic applications. Its dual action as a selective antagonist of the 5-HT1B receptor and a partial agonist of the 5-HT2C receptor underlies its anxiolytic, antidepressant, and anti-addictive effects. 1-(1,3-benzodioxol-5-ylmethyl)-4-[(2-bromo-4-tert-butylphenoxy)acetyl]piperazine has several advantages for lab experiments, but further studies are needed to optimize its pharmacological properties for clinical use.
Wissenschaftliche Forschungsanwendungen
1-(1,3-benzodioxol-5-ylmethyl)-4-[(2-bromo-4-tert-butylphenoxy)acetyl]piperazine has been extensively studied for its potential therapeutic applications. It has been shown to have anxiolytic, antidepressant, and anti-addictive effects in animal models. 1-(1,3-benzodioxol-5-ylmethyl)-4-[(2-bromo-4-tert-butylphenoxy)acetyl]piperazine has also shown promise in the treatment of neuropathic pain, cognitive impairment, and sleep disorders.
Eigenschaften
IUPAC Name |
1-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-2-(2-bromo-4-tert-butylphenoxy)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29BrN2O4/c1-24(2,3)18-5-7-20(19(25)13-18)29-15-23(28)27-10-8-26(9-11-27)14-17-4-6-21-22(12-17)31-16-30-21/h4-7,12-13H,8-11,14-16H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYYKEVPNBBNTKV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C=C1)OCC(=O)N2CCN(CC2)CC3=CC4=C(C=C3)OCO4)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29BrN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
489.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-2-(2-bromo-4-tert-butylphenoxy)ethanone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![ethyl 6-{2-[(4-methylphenyl)amino]-2-oxoethyl}-5-oxo-3-thiomorpholinecarboxylate](/img/structure/B4777961.png)
![4-anilino-2-[4-(2-pyridinyl)-1-piperazinyl]-7,8-dihydro-5(6H)-quinazolinone](/img/structure/B4777969.png)
![5-[4-(allyloxy)-3-iodo-5-methoxybenzylidene]-3-isobutyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4777977.png)
![1-{1-[2-(4-tert-butylphenoxy)ethyl]-1H-indol-3-yl}-2,2,2-trifluoroethanone](/img/structure/B4777980.png)
![2-[2-(2-ethoxyethoxy)ethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B4777983.png)
![N-(2-methoxyphenyl)-2-{[3-(methylthio)-1,2,4-thiadiazol-5-yl]thio}acetamide](/img/structure/B4777990.png)
![N-(5-{2-[(4-chlorobenzyl)thio]phenyl}-1,3,4-thiadiazol-2-yl)-2-thiophenecarboxamide](/img/structure/B4777995.png)
![N-(5-bromo-2-pyridinyl)-2-[4-(methylsulfonyl)-1-piperazinyl]acetamide](/img/structure/B4778002.png)


![1-[(2-chloro-6-fluorobenzyl)sulfonyl]-4-phenylpiperazine](/img/structure/B4778030.png)
![methyl [3-(1-piperidinylcarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]carbamate](/img/structure/B4778032.png)
![6-(3-chlorobenzyl)-5-methyl-2-propyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B4778039.png)
![2-[(4-methyl-1-piperidinyl)carbonyl]-7-(1,3,5-trimethyl-1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine](/img/structure/B4778046.png)